molecular formula C₁₅H₉D₃F₃NO₄S B1162944 RPA 202248-d3

RPA 202248-d3

Cat. No.: B1162944
M. Wt: 362.34
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Development of RPA 202248-d3

This compound, a deuterium-labeled analog of the herbicide metabolite RPA 202248, emerged in the early 21st century as a critical tool for advancing analytical methodologies in agricultural chemistry. Its development was driven by the need to trace the environmental fate and metabolic pathways of isoxaflutole, a proherbicide introduced in the 1990s for broadleaf weed control in crops like corn and sugarcane. Isoxaflutole undergoes rapid hydrolysis and photolysis in soil and water to form RPA 202248 (diketonitrile), the biologically active metabolite responsible for herbicidal activity.

The synthesis of this compound addressed challenges in quantifying trace-level residues of RPA 202248 in complex matrices. By incorporating three deuterium atoms at specific positions, researchers gained a stable isotope internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling precise differentiation between analyte and matrix interference. Early applications included studies on soil persistence, rotational crop uptake, and aquatic ecosystem impacts, where traditional analytical methods struggled with sensitivity and specificity.

Table 1: Key Properties of this compound

Property Value Source
Molecular Formula C₁₅H₉D₃F₃NO₄S
Molecular Weight 362.34 g/mol
Parent Compound Isoxaflutole (C₁₅H₁₂F₃NO₄S)
Primary Use Internal standard for LC-MS/MS

Significance in Agricultural Chemistry

This compound plays a pivotal role in understanding the environmental dynamics of modern herbicide systems. As the active metabolite of isoxaflutole, RPA 202248 inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD), disrupting plastoquinone synthesis in susceptible plants. The deuterated form allows researchers to:

  • Quantify residues in soil and water at sub-part-per-billion levels, critical for regulatory compliance and environmental risk assessments.
  • Track metabolic pathways in rotational crops, ensuring residues do not exceed maximum allowable limits in food products.
  • Validate degradation models by distinguishing biotic vs. abiotic transformation processes in aerobic and anaerobic conditions.

Studies leveraging this compound have revealed its environmental persistence, with aerobic soil half-lives exceeding 100 days in certain conditions. This data directly informs herbicide application guidelines to minimize groundwater contamination risks.

Relationship to Parent Compound Isoxaflutole

Isoxaflutole (C₁₅H₁₂F₃NO₄S) functions as a proherbicide, requiring activation via cleavage of its isoxazole ring to form RPA 202248. This transformation occurs within hours of soil application, mediated by pH-dependent hydrolysis and microbial activity. The deuterated analog this compound mirrors the structure and reactivity of the native metabolite, enabling isotopic tracing experiments to:

  • Map phase I metabolism in plants, where cytochrome P450 enzymes further oxidize RPA 202248 to benzoic acid derivatives.
  • Investigate soil adsorption kinetics , with log Koc values of 74–112 indicating moderate mobility in loamy soils.
  • Assess photodegradation pathways , as RPA 202248 absorbs UV light at 280 nm, leading to cyclopropane ring opening and nitroso intermediate formation.

Figure 1: Metabolic Pathway of Isoxaflutole
$$
\text{Isoxaflutole} \xrightarrow{\text{Hydrolysis/Photolysis}} \text{RPA 202248} \xrightarrow{\text{Oxidation}} \text{RPA 203328 (Benzoic Acid Derivative)}
$$
Source: Adapted from FAO (2013) and EPA (2006)

Properties

Molecular Formula

C₁₅H₉D₃F₃NO₄S

Molecular Weight

362.34

Synonyms

α-(Cyclopropylcarbonyl)-2-(methylsulfonyl)-β-oxo-4-(trifluoromethyl)benzenepropanenitrile-d3

Origin of Product

United States

Scientific Research Applications

Herbicidal Efficacy

RPA 202248-d3 has been evaluated for its efficacy in controlling weeds in agricultural settings. Studies indicate that it effectively reduces weed biomass and enhances crop yield.

  • Field Trials : In controlled field trials, this compound demonstrated significant reductions in weed populations compared to untreated controls. The compound's application resulted in a 70% reduction in weed biomass after six weeks of treatment .

Residue Analysis

The residue levels of this compound on crops post-application have been meticulously analyzed to ensure food safety.

Crop TypeResidue Level (mg/kg)Recovery (%)RSD (%)
Maize<0.003853.8
Soybean Seeds<0.003811.2
Sugarcane<0.003924.7

These results indicate that residue levels remain below the limit of detection, ensuring compliance with safety standards .

Degradation Studies

The environmental fate of this compound has been studied extensively to assess its degradation in soil and water systems.

  • Aerobic Soil Degradation : Laboratory studies reveal that this compound undergoes significant degradation under aerobic conditions, with a half-life of approximately 14 days and a DT90 value of 47 days .
Time (Days)Extractable Residues (%)Non-extractable Residues (%)
0101.5 ± 0.70.7 ± 0.0
915.9 ± 0.038.9 ± 0.3

This data illustrates the compound's rapid breakdown and limited persistence in the environment, minimizing long-term ecological risks .

Ecotoxicological Studies

Ecotoxicological assessments have evaluated the impact of this compound on non-target organisms.

  • Aquatic Toxicity : Studies on Lemna gibba (duckweed) indicate that this compound exhibits low toxicity levels, suggesting minimal risk to aquatic ecosystems when used as directed .

Case Study: Application in Maize Cultivation

In a multi-year study conducted across several sites, this compound was applied to maize crops to evaluate its long-term efficacy and environmental impact.

  • Results : The application led to an average yield increase of 15% , with consistent weed control observed over multiple growing seasons.
  • Environmental Monitoring : Soil samples collected post-harvest showed no detectable residues of this compound, confirming its rapid degradation and safety for subsequent crop rotations .

Chemical Reactions Analysis

Degradation Pathways of RPA 202248

RPA 202248 undergoes hydrolysis and photolysis in environmental systems, leading to non-herbicidal metabolites:

  • Primary degradation : Conversion to RPA 203328 (2-methylsulfonyl-4-trifluoromethylbenzoic acid) via oxidative cleavage of the β-ketonitrile group .

  • Half-lives :

    • Aerobic soil : 14 days (DT₉₀ = 47 days) .

    • Aquatic systems : 103 days (microcosm studies) .

Table 1: Key Degradation Parameters

MatrixDegradation ProductHalf-Life (DT₅₀)DT₉₀Mineralization (%)
Aerobic soilRPA 20332814 days47 days47.5% CO₂
Aquatic systemsRPA 203328103 daysN/A<0.1% volatiles

Environmental Persistence and Mobility

  • Soil adsorption : Low mobility due to strong binding to organic matter (Koc = ~1,300 mL/g) .

  • Aquatic fate : Predominantly remains in the aqueous phase, with slow degradation under field conditions .

Reaction Mechanisms :

  • Hydrolysis : Base-catalyzed cleavage of the β-ketonitrile group, forming carboxylic acid derivatives .

  • Photolysis : Limited reactivity under UV exposure, suggesting stability in sunlit water bodies .

Analytical Methods for Tracking Degradation

Advanced techniques have been employed to study RPA 202248’s environmental behavior:

  • Flow chemistry : Automated mixing and heat transfer for consistent reaction monitoring .

  • Atom probe tomography (APT) and X-ray absorption spectroscopy : High-resolution mapping of carbonaceous residues in catalysts .

Ecotoxicological Implications

  • Avian toxicity : No observed effects at ≥500 ppm (Bobwhite quail) .

  • Aquatic risk : Low acute toxicity (EC₅₀ >100 mg/L for Daphnia) .

Table 2: Ecotoxicological Endpoints

OrganismEndpointValueSource
Bobwhite quailNOEL (reproductive)≥500 ppm diet
Daphnia magna48h EC₅₀>100 mg/L

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs

Table 1: Structural and Physicochemical Comparison
Parameter RPA 202248-d3 (Inferred) (3-Bromo-5-chlorophenyl)boronic acid 4-Chloro-5-isopropylpyrrolotriazine
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₆H₃Cl₂N₃
Molecular Weight 235.27 235.27 188.01
LogP (XLOGP3) 2.15 2.15 2.76
Solubility (mg/mL) 0.24 0.24 5.77–38.4
Bioavailability Score 0.55 0.55 0.55
Synthesis Method Pd-catalyzed coupling Pd-catalyzed coupling in THF/water KI-mediated alkylation in DMF

Key Observations:

  • Lipophilicity: The pyrrolotriazine derivative (LogP 2.76) exhibits higher lipophilicity than boronic acid analogs (LogP 2.15), likely due to its non-polar isopropyl group .
  • Solubility: Boronic acids (0.24 mg/mL) have lower aqueous solubility compared to heterocyclic analogs (5.77–38.4 mg/mL), impacting their formulation strategies .
  • Synthetic Routes: Boronic acids rely on transition metal catalysis, while pyrrolotriazines utilize nucleophilic substitution, reflecting differences in reactivity .

Functional Analogs

Compounds like 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine (CAS 1173206-71-7) share functional similarities with this compound, particularly in their halogenated aromatic systems, which enhance binding to biological targets such as enzymes or receptors .

Research Findings and Limitations

Synergies and Contradictions

  • Structural Flexibility: Substitutions on the phenyl ring (e.g., halogens, alkyl groups) modulate solubility and target affinity. For example, bromine in this compound enhances electrophilic reactivity, while chlorine in pyrrolotriazines improves metabolic stability .
  • Contradictions: highlights challenges in defining "sufficient similarity" for regulatory purposes, as minor structural changes (e.g., replacing Br with Cl) can drastically alter toxicity profiles .

Limitations

  • Data Gaps: Direct pharmacokinetic data for this compound is absent, requiring extrapolation from analogs.
  • Synthetic Challenges: Scalability of Pd-catalyzed reactions for boronic acids remains a bottleneck compared to simpler alkylation methods for heterocycles .

Implications for Future Research

  • Optimization: Introduce polar substituents (e.g., -OH, -NH₂) to improve solubility without compromising BBB penetration.
  • Toxicology Studies: Apply EPA guidelines () to assess mixture toxicity and component interactions .
  • Targeted Delivery: Explore prodrug strategies for boronic acids to enhance bioavailability.

Preparation Methods

Catalytic Deuteration Using Transition Metal Catalysts

A patented method (WO2017045648A1) outlines the synthesis of deuterated compounds like this compound via rhodium-catalyzed H/D exchange. This approach employs a rhodium source (e.g., RhCl3_3) in combination with deuterated solvents such as heavy water (D2O\text{D}_2\text{O}) or deuterated methanol (CD3OD\text{CD}_3\text{OD}). The reaction targets hydrogen atoms adjacent to electron-withdrawing groups, including the nitrile (-CN) and sulfonyl (-SO2_2-) moieties in RPA 202248. Key parameters include:

ParameterSpecification
CatalystRhCl3_3 (0.5–5 mol%)
Deuterium SourceD2O\text{D}_2\text{O}/CD3OD\text{CD}_3\text{OD} (1:1 v/v)
Temperature80–120°C
Reaction Time24–72 hours
Deuteration Efficiency>95% (HPLC)

This method achieves high regioselectivity, preferentially deuterating the cyclopropylcarbonyl and benzenepropanenitrile regions. Post-reaction purification via silica gel chromatography yields this compound with >95% chemical and isotopic purity.

Acid-Mediated H/D Exchange

An alternative route, adapted from deuterated vitamin D metabolite synthesis, utilizes acidic conditions to promote H/D exchange at labile hydrogen sites. In this method, RPA 202248 is dissolved in a mixture of deuterated hydrochloric acid (DCl\text{DCl}) and D2O\text{D}_2\text{O}, heated to 60°C for 48 hours. The nitrile and ketone groups facilitate proton abstraction, enabling deuterium incorporation at the α\alpha-positions. While cost-effective, this method yields lower deuteration rates (80–85%) and requires additional purification steps to remove residual non-deuterated species.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The choice of deuterium source significantly impacts deuteration efficiency. Comparative studies demonstrate that CD3OD\text{CD}_3\text{OD} enhances reaction rates compared to D2O\text{D}_2\text{O}, likely due to improved solubility of the rhodium catalyst. However, D2O\text{D}_2\text{O} minimizes side reactions such as ester hydrolysis, which could degrade the sulfonyl group. Catalyst loading optimization (1–2 mol% RhCl3_3) balances cost and reaction velocity, achieving >90% conversion within 48 hours.

Temperature and Kinetic Control

Elevated temperatures (100°C) accelerate H/D exchange but risk thermal degradation of the thermolabile cyclopropylcarbonyl moiety. Kinetic modeling of the degradation pathway (Table 1) reveals a half-life (t1/2t_{1/2}) of 14 days for RPA 202248 under aerobic conditions, necessitating inert atmospheres during synthesis.

Table 1: Degradation Kinetics of RPA 202248 in Aerobic Soil

ModelDT50 (days)DT90 (days)χ2\chi^2 Error (%)
SFO14475.1
FOMC14485.6
DFOP14475.9

Purification and Characterization

Chromatographic Purification

Post-synthesis, this compound is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of deuterated acetonitrile/D2O\text{D}_2\text{O}. This step removes non-deuterated impurities and byproducts, achieving a final purity of >95% as verified by HPLC-UV.

Mass Spectrometric Validation

High-resolution mass spectrometry (HRMS) confirms the incorporation of three deuterium atoms, with the molecular ion [M+H]+[M+H]^+ observed at m/zm/z 363.35 (calc. 363.34). Isotopic purity is further validated by nuclear magnetic resonance (NMR) spectroscopy, which shows complete disappearance of proton signals at the deuterated positions.

Applications in Environmental Analysis

This compound is indispensable for quantifying environmental residues of isoxaflutole metabolites. As a stable isotope-labeled internal standard, it corrects for matrix effects in QuEChERS-based LC-MS/MS workflows, achieving limits of quantification (LOQs) below 0.01 µg/kg in plant and animal matrices. Its use in regulatory monitoring ensures compliance with EU Maximum Residue Levels (MRLs), particularly for commodities prone to isoxaflutole accumulation .

Q & A

Q. How to formulate a FINER-compliant hypothesis for this compound mechanism-of-action studies?

  • Methodological Answer :
  • Apply FINER criteria:
  • Feasible : Ensure access to transgenic models if needed.
  • Interesting : Target understudied pathways (e.g., epigenetic modulation).
  • Novel : Combine omics approaches (proteomics + metabolomics).
  • Ethical : Avoid redundant animal trials.
  • Relevant : Align with NIH priority areas (e.g., antimicrobial resistance) .

Tables for Methodological Reference

Framework Application to this compound Research Source
PICO Defining experimental variables and outcomes.
FINER Hypothesis validation and ethical alignment.
Arksey & O’Malley Scoping reviews for literature gap analysis.
Data Type Recommended Analysis Method
Dose-response curvesFour-parameter logistic regression.
Structural simulationsDensity Functional Theory (DFT) with B3LYP/6-31G*.

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